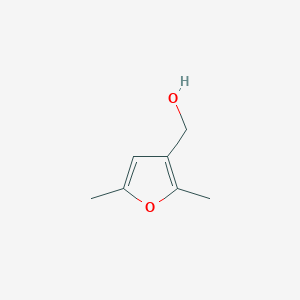

(2,5-Dimethylfuran-3-yl)methanol

Vue d'ensemble

Description

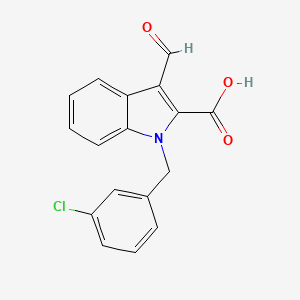

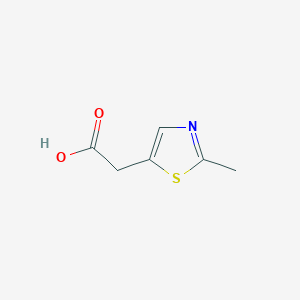

(2,5-Dimethylfuran-3-yl)methanol is a compound that has been studied for its solvation behavior, particularly in the context of its interaction with methanol. The compound features an electron-rich π cloud and an electron-deficient oxygen site, which are potential solvation sites for methanol molecules. The solvation dynamics of this compound are not only of fundamental interest but also have implications for its use as a biofuel additive .

Synthesis Analysis

The synthesis of related compounds has been explored, such as the formation of 2-acetyl-2,5-dimethoxy-2,5-dihydrofuran from the solvolysis of 2-acetylfuran oxime toluene-p-sulphonate in methanol. This process involves an acid-catalyzed rearrangement that occurs readily in methanol, leading to the formation of methyl 4,5-dioxohexanoate. The structure of the rearrangement product has been confirmed by synthesis, which provides insights into the reactivity and transformation pathways of furan derivatives in methanol .

Molecular Structure Analysis

The molecular structure of (2,5-Dimethylfuran-3-yl)methanol is characterized by the presence of a furan ring substituted with two methyl groups and an electron-deficient oxygen atom. The methanol molecule can interact with this structure by engaging with the π cloud or the oxygen site. The subtle solvation behavior observed suggests that the methanol molecule slightly prefers the oxygen site due to secondary interactions with the ring, although the π cloud also allows for a combined action of both binding mechanisms .

Chemical Reactions Analysis

Chemical reactions involving (2,5-Dimethylfuran-3-yl)methanol and its derivatives can be complex, as evidenced by the solvolysis and rearrangement reactions described in the literature. The solvolysis of furan oxime derivatives in methanol can lead to a variety of products, depending on the conditions and catalysts used. Acid-catalyzed rearrangements, in particular, can result in significant structural changes, such as the formation of dihydrofuran and dioxohexanoate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2,5-Dimethylfuran-3-yl)methanol are influenced by its molecular structure. The weak pair interactions between the methanol molecule and the furan derivative, as reflected in the small solvation shifts, indicate a hydrophobic character of the furan compound. The use of FTIR spectroscopy in supersonic jets, along with quantum chemical methods, has provided systematic agreement with predictions for the competing docking sites of the furan molecule. These properties are essential for understanding the behavior of this compound in various solvents and could be relevant for its application as a biofuel additive .

Applications De Recherche Scientifique

Solvation Behavior in Biofuel Additives

A study by Poblotzki, Altnöder, and Suhm (2016) examined the solvation behavior of methanol with 2,5-dimethylfuran, highlighting its potential as a biofuel additive. Methanol engages two solvation sites in 2,5-dimethylfuran, with the electron-deficient oxygen site slightly favored due to secondary interactions. This interaction reflects the hydrophobic character of 2,5-dimethylfuran in weak pair interactions, which is important for understanding the molecular interactions in biofuel blends (Poblotzki et al., 2016).

Catalytic Hydrogenation

Zhang et al. (2019) synthesized and studied Cu-based catalysts for the in-situ hydrogenation of 5-hydroxymethylfurfural (5-HMF) to 2,5-dimethylfuran (DMF) using methanol as a hydrogen donor. This research outlines a potential pathway for converting biomass-derived intermediates into valuable chemical compounds, showcasing the compound's relevance in green chemistry and catalysis (Zhang et al., 2019).

Furan Microsolvation Study

Gottschalk et al. (2018) presented results from a blind challenge for quantum chemical methods, focusing on the microsolvation of furan and its derivatives, including 2,5-dimethylfuran, with methanol. The study provided insights into the molecular interactions and binding preferences, which are crucial for understanding solvent effects in chemical reactions and processes involving furans (Gottschalk et al., 2018).

Enhancing Aromatic Production

Zheng et al. (2014) proposed the coupling conversion of bio-derived furans and methanol over ZSM-5 to enhance aromatic production. The study indicates a significant synergistic effect between furans and methanol, leading to higher aromatic yields, which is beneficial for the production of bio-based chemicals and fuels (Zheng et al., 2014).

Biomass-Derived Chemicals Production

Zhang, Li, Liu, and Wu (2020) investigated the catalytic transfer hydrogenation of biomass-derived 5-HMF into 2,5-dimethylfuran in a methanol medium. This study further emphasizes the role of methanol as a hydrogen donor in the production of bio-based chemicals, contributing to the development of sustainable chemical processes (Zhang et al., 2020).

Safety And Hazards

“(2,5-Dimethylfuran-3-yl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a highly flammable liquid and vapor, harmful if swallowed, causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation .

Orientations Futures

Propriétés

IUPAC Name |

(2,5-dimethylfuran-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-3-7(4-8)6(2)9-5/h3,8H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKVNZQOYBRCPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439154 | |

| Record name | (2,5-dimethylfuran-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-Dimethylfuran-3-yl)methanol | |

CAS RN |

1003-96-9 | |

| Record name | (2,5-dimethylfuran-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,5-dimethylfuran-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1310380.png)

![N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1310382.png)

![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)

![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)